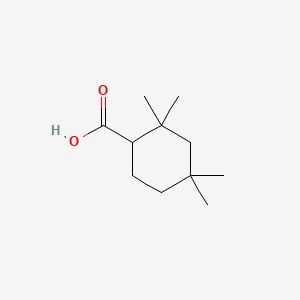
2,2,4,4-Tetramethylcyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylcyclohexanecarboxylic Acid is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclohexane, characterized by the presence of four methyl groups at the 2 and 4 positions and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylcyclohexanecarboxylic Acid typically involves the reaction of isobutyryl chloride with cyclohexane in the presence of a catalyst. The reaction conditions often include heating and refluxing to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of catalysts and solvents is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylcyclohexanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylcyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with a cyclobutane ring instead of cyclohexane.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Another related compound with a different ring structure.
Uniqueness
2,2,4,4-Tetramethylcyclohexanecarboxylic Acid is unique due to its specific ring structure and the presence of four methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)6-5-8(9(12)13)11(3,4)7-10/h8H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
YRZNVDXSUPJZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
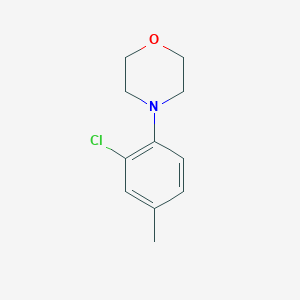
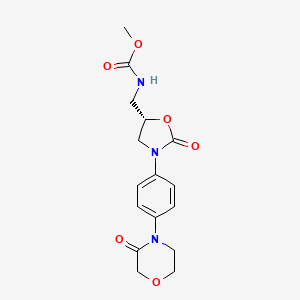
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
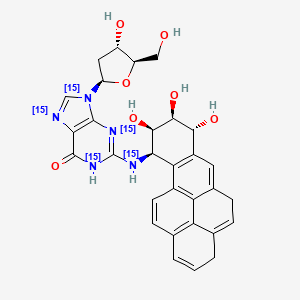
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)


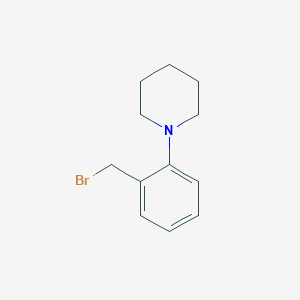
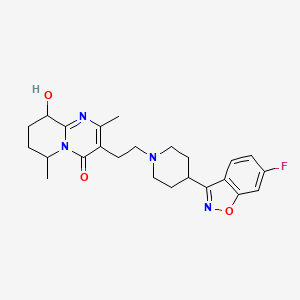


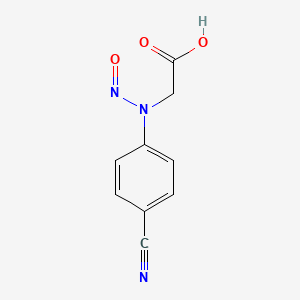
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
